N-Hydroxy-11-azaartemisinin

Vue d'ensemble

Description

Synthesis Analysis

N-Hydroxy-11-azaartemisinin can be synthesized in a one-pot, two-step sequence from artemisinin with ammonia followed by acid treatment, yielding N-alkylazaartemisinins. This method achieves notable yields and demonstrates the compound's capacity for diverse chemical modifications (Torok & Ziffer, 1995).

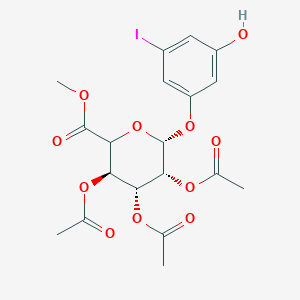

Molecular Structure Analysis

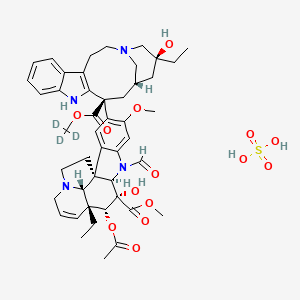

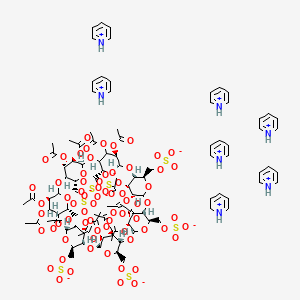

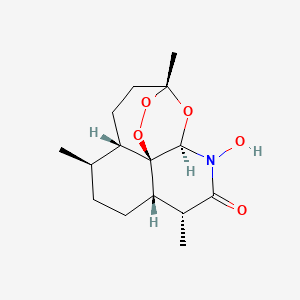

The molecular structure of N-Hydroxy-11-azaartemisinin and its cocrystals reveal heterosynthons with short OH–OC H-bonds, indicating a strong interaction between the lactam of 11-azaartemisinin and coformer acid groups. These interactions are crucial for the enhanced solubility of the compound in aqueous solutions (Nisar et al., 2018).

Chemical Reactions and Properties

N-Hydroxy-11-azaartemisinin undergoes various chemical reactions, including base-catalyzed additions to an amide nitrogen of olefins and terminal acetylenes conjugated with electron-withdrawing groups. These reactions have produced compounds with significantly higher antimalarial activity compared to artemisinin, showcasing the chemical versatility and potential therapeutic value of N-Hydroxy-11-azaartemisinin (Mekonnen et al., 2000).

Physical Properties Analysis

The physical properties of N-Hydroxy-11-azaartemisinin cocrystals, such as solubility and stability, are improved through the formation of specific molecular arrangements. The cocrystal formation with acids like DL-mandelic acid demonstrates diastereospecific interactions, enhancing the aqueous solubility of the compound (Nisar et al., 2018).

Chemical Properties Analysis

The introduction of the N-Hydroxy group into 11-azaartemisinin leads to new chemical properties, such as the ability to form stable cocrystals with various coformers. These cocrystals exhibit different polymorphs with distinct stability and solubility characteristics, which are essential for the compound's potential pharmaceutical applications (Nisar et al., 2018).

Applications De Recherche Scientifique

Antimalarial Activity : Several studies have investigated the antimalarial properties of N-Hydroxy-11-azaartemisinin and its derivatives. Notably, compounds derived from N-Hydroxy-11-azaartemisinin have shown high efficacy against multidrug-resistant Plasmodium yoelii in mice when administered orally (Singh et al., 2014). Moreover, various N-substituted 11-azaartemisinins have demonstrated antimalarial activities comparable or superior to artemisinin against drug-resistant strains of Plasmodium falciparum (Torok et al., 1995).

Cocrystal Formation and Solubility : Research has shown that 11-azaartemisinin can form cocrystals with various acids, enhancing its aqueous solubility. This property could be important for pharmaceutical applications, as it can improve the drug's bioavailability (Nisar et al., 2018).

Synthesis and Chemical Properties : Studies have focused on synthesizing and understanding the chemical properties of N-Hydroxy-11-azaartemisinin and its derivatives. For instance, efficient synthesis methods for amino- and hydroxy-functionalized 11-azaartemisinins have been developed, providing a basis for further derivative creation (Singh et al., 2008).

Activity Against Other Parasites : Beyond antimalarial activity, some studies have explored the effectiveness of 11-azaartemisinin derivatives against other parasites. For example, these compounds have shown activity against Neospora caninum, a parasite causing economically significant diseases in cattle (Harmse et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

(1R,4S,5R,8S,9R,12R,13R)-11-hydroxy-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5/c1-8-4-5-11-9(2)12(17)16(18)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13,18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMKGYLLDNUUNG-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301105743 | |

| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-11-azaartemisinin | |

CAS RN |

1086409-82-6 | |

| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086409-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.